molecular formula C12H20N4O B14861359 2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol

2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol

Cat. No.: B14861359
M. Wt: 236.31 g/mol
InChI Key: DOFCNNAZHRSLPE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a piperidinylmethyl group, and a hydroxyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-[(piperidin-4-yl)methyl]pyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidinylmethyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(dimethylamino)-4-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N4O/c1-16(2)12-14-10(8-11(17)15-12)7-9-3-5-13-6-4-9/h8-9,13H,3-7H2,1-2H3,(H,14,15,17)

InChI Key

DOFCNNAZHRSLPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)CC2CCNCC2

Origin of Product

United States

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